molecular formula C24H27NO4 B8374315 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline CAS No. 71266-78-9

8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline

Cat. No. B8374315
M. Wt: 393.5 g/mol
InChI Key: SYFIMBLBFVCFAG-UHFFFAOYSA-N
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Patent
US08258149B2

Procedure details

To a suspension of 8-chloro-9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium; chloride (0.5 g, 1.2 mmol) in anhydrous diethyl ether (50 mL) at 0° C. was added a solution of ethylmagnesium bromide in tetrahydrofuran (3 M, 4.4 mL, 13 mmol) dropwise. After stirring at 0° C. for 30 min, the reaction was quenched by adding saturated aqueous ammonium chloride solution (30 mL). The mixture was extracted with diethyl ether (2×100 mL), washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was re-crystallized from diethyl ether to afford 8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline (320 mg, 67%). LC/MS m/e calcd for C24H27NO4 (M+H)+: 394.49, observed: 394.1; 1H NMR (400 MHz, DMSO-d6) δ ppm 0.79 (t, J=6.32 Hz, 6 H) 1.78-1.95 (m, 2 H) 2.02-2.18 (m, 2 H) 2.73 (s, 2 H) 3.19 (s, 2 H) 3.74 (d, J=12.88 Hz, 6 H) 5.34 (s, 1 H) 5.99 (s, 2 H) 6.52 (d, J=8.34 Hz, 1 H) 6.74 (s, 1 H) 6.79 (d, J=8.08 Hz, 1 H) 7.18 (s, 1 H).
Name
8-chloro-9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[NH+:11]2[CH2:12][CH2:13][C:14]3[C:19]([C:10]2=[CH:9][C:8]2[CH:7]=[CH:6][C:5]([O:23][CH3:24])=[C:4]([O:25][CH3:26])[C:3]1=2)=[CH:18][C:17]1[O:20][CH2:21][O:22][C:16]=1[CH:15]=3.[Cl-].[CH2:28]([Mg]Br)[CH3:29].O1CC[CH2:34][CH2:33]1>C(OCC)C>[CH2:33]([C:2]1([CH2:28][CH3:29])[N:11]2[CH2:12][CH2:13][C:14]3[C:19]([C:10]2=[CH:9][C:8]2[CH:7]=[CH:6][C:5]([O:23][CH3:24])=[C:4]([O:25][CH3:26])[C:3]1=2)=[CH:18][C:17]1[O:20][CH2:21][O:22][C:16]=1[CH:15]=3)[CH3:34]

Inputs

Step One
Name
8-chloro-9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1C=2C(=C(C=CC2C=C2[NH+]1CCC1=CC3=C(C=C21)OCO3)OC)OC
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
4.4 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding saturated aqueous ammonium chloride solution (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was re-crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1(C=2C(=C(C=CC2C=C2N1CCC1=CC3=C(C=C21)OCO3)OC)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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